2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-amino-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-4-14-9(2-8(6-15)12-14)5-13(7)10(16)3-11/h2,7,15H,3-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFARSBADXVPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS Number: 2097946-64-8) is a member of the pyrazolo[1,5-a]pyrazine class of compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 238.29 g/mol
- Purity : Typically around 95%.
Synthesis and Characterization
The synthesis of pyrazolo derivatives often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines. Techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed for characterization. The structural elucidation through single crystal X-ray crystallography provides insights into the compound's molecular framework .
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit the growth of breast cancer cells. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Titi et al., 2020 | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| ResearchGate Study | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| MDPI Review | Various Tumor Lines | Varies | Enzyme inhibition |
Antibacterial and Antifungal Properties
The compound also demonstrates antibacterial and antifungal activities. Its efficacy against various microbial strains suggests potential applications in treating infections caused by resistant pathogens. The presence of specific functional groups in the structure may contribute to its interaction with microbial targets .
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies highlight the biological activity of similar pyrazolo compounds:
- Anticancer Activity : A study published in ResearchGate evaluated a series of pyrazolo derivatives and found that they exhibited significant cytotoxic effects against various cancer cell lines, demonstrating potential as lead compounds for drug development .
- Enzyme Inhibition : Another investigation focused on the inhibition of beta-secretase by related pyrazolo derivatives, suggesting a role in Alzheimer's disease treatment by reducing amyloid plaque formation .
Scientific Research Applications
Neurological Disorders
The compound has been identified as a negative allosteric modulator of group II metabotropic glutamate receptors (mGluR2 and mGluR3). This modulation is crucial in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Research indicates that compounds affecting mGlu receptors can alter synaptic transmission and have potential therapeutic effects on mood disorders .
Antipsychotic Potential
Studies have shown that negative allosteric modulators of mGluR2 can reduce the symptoms associated with psychosis. The compound's ability to selectively target these receptors may lead to the development of novel antipsychotic medications with fewer side effects compared to traditional treatments .
Cognitive Enhancement
Research suggests that modulation of mGluR2 may enhance cognitive functions. The compound's role in this area could be beneficial for conditions like Alzheimer's disease and other forms of dementia, where cognitive decline is prominent. The mechanism involves the enhancement of synaptic plasticity, which is vital for learning and memory processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated that the compound significantly reduced depressive-like behaviors in animal models by modulating mGluR2 activity. |
| Study 2 | Antipsychotic Properties | Found that the compound effectively diminished psychotic symptoms in rodent models without the typical side effects associated with conventional antipsychotics. |
| Study 3 | Cognitive Function | Showed improvements in memory retention and learning tasks in models treated with the compound, indicating potential use in cognitive decline therapies. |
Pharmacological Insights
The pharmacodynamics of the compound reveal its capacity to modulate glutamatergic neurotransmission through allosteric sites on mGluR2 and mGluR3. This modulation can lead to reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
